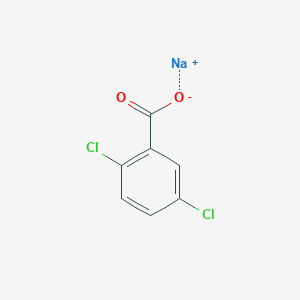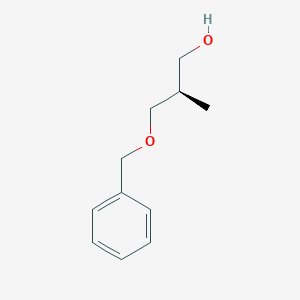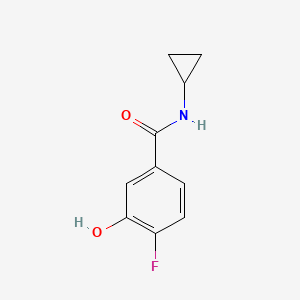![molecular formula C17H24ClNO3 B3148250 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine CAS No. 639468-65-8](/img/structure/B3148250.png)
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine
Vue d'ensemble
Description
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine is a chemical compound with the molecular formula C17H24ClNO3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a tert-butoxycarbonyl (Boc) protecting group.
Méthodes De Préparation
The synthesis of 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine typically involves a multi-step process. One common synthetic route includes the following steps:
Stage 1: The reaction of 4-[(4-chlorophenyl)hydroxymethyl]piperidine-1-carboxylic acid tert-butyl ester with sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at 0-25°C for 0.75 hours.
Stage 2: The addition of methyl iodide to the reaction mixture at 20-25°C.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like THF, methanol, and dichloromethane, as well as catalysts and bases such as sodium hydride and potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: In the development of biochemical assays and as a tool for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of fine chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence biological processes, such as enzyme activity and receptor binding, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)hydroxymethyl]piperidine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-Boc-4-[(4-Methylphenyl)hydroxymethyl]piperidine: Contains a methyl group instead of a chlorine atom, which can affect its chemical properties and reactivity.
1-Boc-4-[(4-Fluorophenyl)hydroxymethyl]piperidine: Contains a fluorine atom, which can influence its biological activity and stability.
Propriétés
IUPAC Name |
tert-butyl 4-[(4-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYISMIQJYNJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)

![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)






